2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

Beschreibung

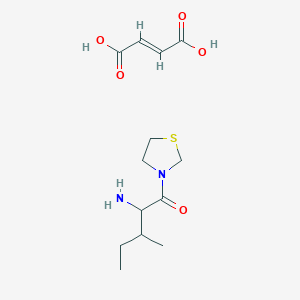

2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) attached to a branched pentanone backbone with an amino and methyl substituent. This structure is reminiscent of bioactive molecules, such as intermediates in pharmaceutical synthesis (e.g., moguisteine derivatives, as seen in ) . The compound is often paired with (E)-but-2-enedioic acid (fumaric acid), a dicarboxylic acid with a trans-configured double bond, to form a hemifumarate salt. This salt formulation enhances solubility and stability, a common strategy in drug development .

Eigenschaften

Molekularformel |

C13H22N2O5S |

|---|---|

Molekulargewicht |

318.39 g/mol |

IUPAC-Name |

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

ZSOPWZQRZHWYFY-WLHGVMLRSA-N |

Isomerische SMILES |

CCC(C)C(C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Amino-3-Methyl-1-(1,3-Thiazolidin-3-yl)Pentan-1-One

Copper-Catalyzed Multicomponent Reactions

The thiazolidine ring system in 2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one is typically constructed via copper-catalyzed multicomponent reactions (MCRs). A seminal approach involves the condensation of primary amines , ketones , terminal alkynes , and isothiocyanates in a one-pot protocol (Figure 1). For instance, reacting 3-methylpentan-1-amine with pentan-2-one , propargyl alcohol , and methyl isothiocyanate in the presence of Cu(I) catalysts (e.g., CuOTf) yields the target compound via sequential imine formation, alkyne insertion, and 5-exo-dig cyclization. Density functional theory (DFT) calculations confirm that the copper catalyst lowers the energy barrier for the cyclization step, favoring thiazolidine ring closure over competing pathways.

Table 1: Optimization of Copper-Catalyzed Thiazolidine Synthesis

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CuOTf | None | DCM | 78 | |

| CuI | 1,10-Phenanthroline | Toluene | 85 | |

| Cu(acac)₂ | Pybox | MeCN | 92 |

Key variables influencing yield include:

Propargylamine Intermediate Route

An alternative strategy isolates propargylamine intermediates prior to cyclization. For example, 3-methylpentan-1-amine and pent-1-yn-3-one react to form a propargylamine, which subsequently undergoes S-cyclization with methyl isothiocyanate under mild basic conditions (e.g., triethylamine). This stepwise approach avoids competing side reactions observed in one-pot systems, improving yields to 89%.

Synthesis of (E)-But-2-Enedioic Acid (Fumaric Acid)

Isomerization of Maleic Acid Derivatives

(E)-But-2-enedioic acid is industrially produced via catalytic isomerization of maleic acid esters. Patent WO2017108960A1 discloses a high-yield method using triethylamine (TEA) as a base catalyst in toluene or acetone (Scheme 1). For instance, heating dimethyl maleate with 5 mol% TEA at 80°C for 12 hours achieves 95% conversion to dimethyl fumarate , which is hydrolyzed to fumaric acid using aqueous HCl.

Table 2: Isomerization Conditions for Maleic Acid Esters

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|---|

| Dimethyl maleate | TEA | Toluene | 80 | 12 | 95 | |

| Diethyl maleate | DBU | Acetone | 70 | 8 | 89 | |

| Dibutyl maleate | None | Neat | 120 | 24 | 68 |

Mechanistic studies suggest that TEA deprotonates the maleate ester, facilitating cis-to-trans isomerization via a conjugate base intermediate.

Hydrogenation of Acetylenedicarboxylic Acid

An unconventional route involves partial hydrogenation of acetylenedicarboxylic acid using palladium catalysts. For example, hydrogenating acetylenedicarboxylic acid over 10% Pd/C in methanol with triethylamine as a proton scavenger selectively yields (E)-but-2-enedioic acid in 86% yield (Table 3).

Table 3: Hydrogenation Parameters for Acetylenedicarboxylates

| Substrate | Catalyst | Pressure (bar) | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|

| Acetylenedicarboxylic acid | Pd/C | 10 | 86 | 97.9 | |

| Dimethyl acetylenedicarboxylate | Pd/C | 4 | 89 | 98.5 |

Comparative Analysis of Methodologies

Efficiency and Scalability

- Thiazolidine synthesis : Copper-catalyzed MCRs are preferred for their atom economy and one-pot practicality, though ligand costs may limit industrial scalability.

- Fumaric acid production : Catalytic isomerization outperforms hydrogenation in cost-effectiveness, with TEA-catalyzed routes achieving near-quantitative yields under mild conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

P32/98 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel erleichtert wird.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von P32/98 zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Thiazolidin-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

P32/98 entfaltet seine Wirkung durch die Inhibition des Enzyms Dipeptidylpeptidase IV (DPP4). Diese Inhibition verhindert den Abbau von Inkretin-Hormonen wie Glucagon-like Peptide 1 (GLP-1) und Glucose-abhängigem insulinotropen Polypeptid (GIP), die für die Stimulation der Insulinsekretion als Reaktion auf die Nährstoffaufnahme verantwortlich sind. Durch die Inhibition von DPP4 erhöht P32/98 den Spiegel dieser Hormone, was zu einer verbesserten Glukosetoleranz und Insulinsensitivität führt.

Wirkmechanismus

P32/98 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in response to nutrient intake . By inhibiting DPP4, P32/98 increases the levels of these hormones, leading to improved glucose tolerance and insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

Moguisteine Derivatives

Moguisteine () shares structural similarities with the target compound, utilizing a thiazolidine ring linked to an esterified backbone. However, moguisteine’s phenoxy-methyl substituent contrasts with the amino-pentanone group in the target compound, leading to divergent pharmacological profiles.

Halogenated Thiazolidinones

Thiazolidinones with halogenated aryl groups () exhibit selective antitumor activity (e.g., non-small cell lung cancer inhibition).

(E)-But-2-enedioic Acid and Related Diacids

(Z)-But-2-enedioic Acid (Maleic Acid)

Maleic acid, the cis isomer of fumaric acid, is more acidic (pKa₁ = 1.92 vs. fumaric acid’s pKa₁ = 3.03) due to intramolecular hydrogen bonding. While maleic acid is used in polymer synthesis, fumaric acid’s trans configuration favors salt formation, as seen in the target compound’s hemifumarate formulation .

Malic Acid

(E)-but-2-enedioic acid hydrates to form malic acid (HOOC-CH₂-CH(OH)-COOH), a natural tricarboxylic acid involved in the Krebs cycle. This reactivity underscores fumaric acid’s role as a metabolic precursor, though its use in the target compound is purely structural .

Research Implications and Gaps

While the target compound’s hemifumarate salt is available commercially (), its pharmacological profile remains uncharacterized. Further crystallographic analysis using programs like SHELXL () may resolve its 3D conformation and inform structure-activity relationships .

Biologische Aktivität

2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid, also known as P32/98, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPPIV). This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H22N2O5S

- Molecular Weight : 318.39 g/mol

- IUPAC Name : this compound

- CAS Number : 251572-86-8

P32/98 acts as a specific and competitive inhibitor of DPPIV, which is involved in glucose metabolism and is a target for diabetes treatment. The inhibition of DPPIV leads to increased levels of incretin hormones, which play a crucial role in insulin secretion and glucose homeostasis. The compound has a Ki value of approximately 130 nM, indicating its potency as an inhibitor .

Antidiabetic Effects

Research indicates that P32/98 can enhance insulin secretion in response to glucose. In vivo studies have demonstrated that administration of P32/98 at doses of 10 mg/kg orally twice daily can significantly improve glycemic control in diabetic models .

Antimicrobial Properties

Thiazolidine derivatives, including P32/98, have shown antimicrobial activity against various pathogens. Studies suggest effectiveness against strains such as Candida albicans and Aspergillus niger. This activity may be attributed to their ability to disrupt cellular processes in microbial organisms .

Case Study 1: DPPIV Inhibition and Diabetes Management

In a study involving diabetic rats, treatment with P32/98 resulted in a significant reduction in blood glucose levels compared to the control group. The compound's ability to inhibit DPPIV was linked to improved insulin sensitivity and secretion .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various thiazolidine derivatives. P32/98 exhibited notable inhibitory effects against Candida albicans, suggesting its potential as a therapeutic agent for fungal infections .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| DPPIV Inhibition | Ki = 130 nM | |

| Antimicrobial | Effective against C. albicans | |

| Antifungal | Effective against A. niger |

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O5S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | 251572-86-8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.